Nijmegen-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

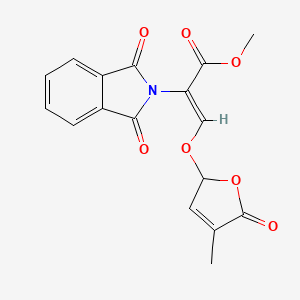

methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO7/c1-9-7-13(25-16(9)21)24-8-12(17(22)23-2)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-8,13H,1-2H3/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVNIMAEIBGUEL-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(OC1=O)O/C=C(/C(=O)OC)\N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Function of the NBS1 Gene in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. A key player in this response, particularly to DNA double-strand breaks (DSBs), is the NBS1 gene (also known as NBN). Mutations in NBS1 are the cause of Nijmegen Breakage Syndrome, a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, and a high predisposition to cancer. This guide provides a detailed technical overview of the multifaceted functions of the NBS1 protein in DNA repair, focusing on its role within the MRE11/RAD50/NBS1 (MRN) complex, the activation of the ATM kinase, and the promotion of homologous recombination.

The Central Role of NBS1 within the MRN Complex

NBS1 is an indispensable component of the MRN complex, a heterotrimeric protein assembly that also includes MRE11 and RAD50.[1][2] The MRN complex is one of the first responders to DSBs and acts as a crucial sensor and signaling hub in the DNA damage response.[1][3]

-

MRE11: Possesses both 3'-5' double-strand specific exonuclease and single-strand endonuclease activities, which are critical for the initial processing of DNA ends.[2][3]

-

RAD50: An ATPase that, through its long coiled-coil arms, is thought to bridge the broken DNA ends, thereby preventing their separation.[4]

-

NBS1: Functions as the regulatory core of the complex, mediating protein-protein interactions that are essential for the recruitment and activation of downstream signaling and repair factors.[5] NBS1 itself does not have enzymatic activity but is crucial for modulating the nuclease activity of MRE11 and for the nuclear localization of the MRN complex.[6][7]

Core Functions of NBS1 in DNA Double-Strand Break Repair

NBS1 orchestrates several critical processes in the cellular response to DSBs, including damage recognition, signal transduction, and the selection and execution of the appropriate repair pathway.

DNA Damage Sensing and Recruitment to DSBs

The MRN complex rapidly localizes to sites of DSBs.[1] This recruitment is facilitated by the interaction of the N-terminal FHA and BRCT domains of NBS1 with phosphorylated histone H2AX (γH2AX), a marker of DNA damage.[8][9] This interaction is crucial for the accumulation of the entire MRN complex at the break site, forming nuclear foci that are characteristic of the DNA damage response.[6]

Activation of the ATM Kinase Signaling Pathway

A primary and essential function of NBS1 is the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response.[5][10] Upon recruitment of the MRN complex to a DSB, the C-terminus of NBS1 directly interacts with and activates ATM.[11] This activation is critical for initiating a signaling cascade that phosphorylates a multitude of downstream substrates, leading to cell cycle arrest, apoptosis, or DNA repair.[1]

Promotion of Homologous Recombination

NBS1 is essential for the repair of DSBs via the high-fidelity homologous recombination (HR) pathway.[12] A key step in HR is the 5' to 3' resection of the DNA ends to generate 3' single-stranded DNA overhangs. NBS1, in conjunction with CtIP, promotes the endonuclease activity of MRE11 to initiate this resection process.[13] The resulting single-stranded DNA is then coated by RPA and subsequently RAD51, leading to strand invasion and repair using a homologous template. Disruption of NBS1 leads to a significant reduction in HR efficiency and an increase in chromosomal aberrations.[12][14]

Cell Cycle Checkpoint Control

NBS1 plays a crucial role in activating the intra-S and G2/M cell cycle checkpoints in response to DNA damage.[15] This function is primarily mediated through the activation of ATM and the subsequent phosphorylation of checkpoint kinases like CHK2. This ensures that the cell cycle is arrested, providing sufficient time for the repair of damaged DNA before proceeding with replication or mitosis, thus preventing the propagation of genomic instability.

NBS1 Protein Domains and Their Interactions

The diverse functions of NBS1 are mediated by its distinct protein domains that facilitate a multitude of protein-protein interactions.

-

N-Terminal FHA and BRCT Domains: The Forkhead-associated (FHA) and BRCA1 C-terminal (BRCT) domains are phosphopeptide-binding modules.[8] These domains are essential for the interaction of NBS1 with phosphorylated proteins at the sites of DNA damage, most notably γH2AX and MDC1, which are critical for the recruitment and retention of the MRN complex to DSBs.[8][16]

-

C-Terminal MRE11-Binding Domain: A short, conserved region in the C-terminus of NBS1 is responsible for its direct interaction with MRE11, anchoring NBS1 to the core nuclease of the MRN complex.[7] This interaction is essential for the stability and function of the entire complex.

-

C-Terminal ATM-Binding Domain: The extreme C-terminus of NBS1 contains a motif that directly binds to and activates ATM kinase.[11] This interaction is a critical nexus between DNA damage sensing and the initiation of the downstream signaling cascade.

Quantitative Data on NBS1 Function

The following tables summarize key quantitative data related to the function of NBS1 and the MRN complex in DNA repair.

Table 1: Protein-Protein Interaction Partners of NBS1

| Interacting Protein | NBS1 Domain | Functional Significance |

| MRE11 | C-terminal Domain | Essential for MRN complex formation and stability.[7] |

| RAD50 | Indirect (via MRE11) | Component of the MRN complex. |

| ATM | C-terminal Domain | Recruitment and activation of ATM kinase.[11] |

| γH2AX | FHA/BRCT Domains | Recruitment of MRN to DSBs.[8] |

| MDC1 | FHA/BRCT Domains | Amplification of the DNA damage signal.[16] |

| CtIP | FHA/BRCT Domains | Promotion of DNA end resection.[13] |

Table 2: Enzymatic Activities of the MRN Complex

| Enzymatic Activity | Description | Regulation by NBS1 |

| 3'-5' Exonuclease | Degrades double-stranded DNA from the 3' end.[3] | Modulates activity. |

| Endonuclease | Cleaves single-stranded DNA.[3] | Essential for efficient activity.[13] |

| ATPase (RAD50) | ATP hydrolysis provides energy for conformational changes. | Modulates activity. |

Table 3: Impact of NBS1 Mutations on DNA Repair

| NBS1 Mutation | Effect on Homologous Recombination | Cellular Phenotype |

| Null/Deficiency | Significant reduction in HR efficiency.[12][14] | Increased chromosomal aberrations, sensitivity to DNA damaging agents.[17] |

| FHA/BRCT domain mutations | Impaired recruitment to DSBs, reduced HR.[15] | Defective S-phase checkpoint.[15] |

| MRE11-binding mutant | Disruption of MRN complex, severe HR defect.[7] | Cellular lethality.[7] |

| ATM-binding mutant | Impaired ATM activation and downstream signaling.[11] | Defective cell cycle checkpoints. |

Key Experimental Protocols

The study of NBS1 function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation (IP) of NBS1 and Interacting Proteins

This protocol is used to isolate NBS1 and its binding partners from cell extracts.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Pre-clearing:

-

Transfer the supernatant (cell lysate) to a new tube.

-

Add Protein A/G agarose (B213101) or magnetic beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add a primary antibody specific to NBS1 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against NBS1 and suspected interacting partners.

-

Chromatin Immunoprecipitation (ChIP) for NBS1 Recruitment to DSBs

This protocol is used to determine if NBS1 is associated with specific DNA regions, such as those containing DSBs.

-

Cross-linking:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Perform immunoprecipitation as described above (steps 2-4 of the IP protocol) using an antibody against NBS1.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking:

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers flanking the expected DSB sites.

-

In Vitro ATM Kinase Assay

This protocol is used to measure the ability of the MRN complex to activate the kinase activity of ATM.

-

Protein Purification:

-

Purify recombinant ATM and the MRN complex.

-

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing ATM, a kinase buffer with ATP (including γ-³²P-ATP for radioactive detection), and a known ATM substrate (e.g., p53 or CHK2).

-

Set up parallel reactions with and without the MRN complex.

-

-

Incubation:

-

Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reactions by adding SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the level of phosphorylation to determine the kinase activity.

-

Conclusion

NBS1 is a cornerstone of the DNA damage response, playing indispensable roles in the recognition of DNA double-strand breaks, the activation of the critical ATM signaling pathway, and the execution of high-fidelity homologous recombination repair. Its function as a molecular scaffold within the MRN complex, mediating crucial protein-protein interactions, highlights its importance in maintaining genomic stability. A thorough understanding of the technical details of NBS1 function is paramount for researchers in the fields of DNA repair, cancer biology, and for the development of novel therapeutic strategies that target the DNA damage response network.

References

- 1. MRN complex - Wikipedia [en.wikipedia.org]

- 2. MRN complex is an essential effector of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Single-molecule imaging reveals how Mre11-Rad50-Nbs1 initiates DNA break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Nbs1 in the activation of the Atm kinase revealed in humanized mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mre11-Nbs1 interface is essential for viability and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NBS1 localizes to gamma-H2AX foci through interaction with the FHA/BRCT domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional Interaction of H2AX, NBS1, and p53 in ATM-Dependent DNA Damage Responses and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of the human ATM kinase and mechanism of Nbs1 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nbs1 is essential for DNA repair by homologous recombination in higher vertebrate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NBS1 promotes the endonuclease activity of the MRE11‐RAD50 complex by sensing CtIP phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conditional deletion of Nbs1 in murine cells reveals its role in branching repair pathways of DNA double‐strand breaks | The EMBO Journal [link.springer.com]

- 15. Functional analysis of FHA and BRCT domains of NBS1 in chromatin association and DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphopeptide interactions of the Nbs1 N-terminal FHA-BRCT1/2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NBS1 cooperates with homologous recombination to counteract chromosome breakage during replication - PMC [pmc.ncbi.nlm.nih.gov]

The NBN Gene: A Cornerstone of Genomic Integrity and a Target in Oncology

An In-depth Technical Guide on the Discovery, History, and Function of the NBN Gene for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The discovery of the NBN gene, also known as NBS1, represents a pivotal moment in our understanding of DNA damage response and cancer predisposition. Initially identified as the genetic culprit behind the rare autosomal recessive disorder Nijmegen Breakage Syndrome (NBS), the protein product of NBN, nibrin, has emerged as a critical component of the MRE11/RAD50/NBN (MRN) complex. This complex acts as a primary sensor of DNA double-strand breaks (DSBs), initiating a cascade of signaling events that govern cell cycle checkpoints and DNA repair. This technical guide provides a comprehensive overview of the discovery and history of the NBN gene, details the experimental methodologies that were instrumental in its characterization, and presents key quantitative data. Furthermore, it visually delineates the intricate signaling pathways in which NBN plays a central role, offering a valuable resource for researchers and professionals in the field of oncology and drug development.

Discovery and History of the NBN Gene

The journey to identifying the NBN gene began with clinical observations of patients with Nijmegen Breakage Syndrome, a disorder characterized by microcephaly, immunodeficiency, and a high incidence of lymphoid malignancies. The cellular phenotype of NBS, including chromosomal instability and hypersensitivity to ionizing radiation, pointed towards a defect in the DNA damage response pathway.

In 1998, through positional cloning, the gene responsible for NBS was independently identified by two research groups and named NBS1.[1][2] The locus was mapped to chromosome 8q21.[1] One of the key findings was the identification of a founder mutation, a 5-base pair deletion (657del5) in exon 6, prevalent in patients of Slavic descent.[1] This mutation leads to a truncated, non-functional protein, confirming its causative role in NBS.[3]

Subsequent research elucidated the crucial function of the NBN protein, nibrin. It was discovered to be an integral part of a protein complex with MRE11 and RAD50, forming the MRN complex.[2][4] This complex was found to be one of the first responders to DNA double-strand breaks, playing a vital role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response.[5][6]

Further studies have established that heterozygous carriers of NBN mutations also face an increased risk for various cancers, including breast, prostate, and ovarian cancers, solidifying the role of NBN as a significant cancer susceptibility gene.[7][8][9]

Quantitative Data

The following tables summarize key quantitative data related to NBN gene mutations and their associated cancer risks.

Table 1: Frequency of the NBN c.657del5 Founder Mutation in Various Populations

| Population | Carrier Frequency | Reference |

| Northeast Bavaria, Germany | 1/176 | [10] |

| Berlin, Germany | 1/990 | [10] |

| Lusatian Sorbs, Germany | 1/34 | [10] |

| Czech Republic, Poland, Ukraine | 1/177 (combined) | [11] |

Table 2: Odds Ratios for Cancer Risk in Individuals with NBN Mutations

| Cancer Type | NBN Variant(s) | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

| Prostate Cancer | 657del5 | 2.5 | - | [12] |

| Prostate Cancer (familial) | 657del5 | 4.2 | - | [12] |

| Prostate Cancer (with GG genotype of E185Q) | 657del5 | 4.4 | 2.4 - 8.0 | [13] |

| Breast Cancer | 924 T>C (TC genotype) | 5.527 | 1.165 - 26.216 | [14] |

| Pan-Cancer (European population) | Pathogenic Germline Variants | 1.9 | 1.3 - 2.7 | [15] |

| Early-Onset Breast Cancer (≤ 40 years) | 657del5 | 1.3 | 0.7 - 2.5 | [16] |

Experimental Protocols

The characterization of the NBN gene and its protein product has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Co-Immunoprecipitation (Co-IP) for MRN Complex Interaction

This protocol is used to verify the interaction between NBN, MRE11, and RAD50.

Materials:

-

Cell lysate from cells expressing the proteins of interest.

-

IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, 1 mM NaF, 100 µM PMSF, and protease inhibitor cocktail.[17]

-

Antibody specific to one of the MRN complex proteins (e.g., anti-NBN).

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash Buffer: IP Lysis Buffer.

-

Elution Buffer: 2x SDS-PAGE loading buffer.

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold IP Lysis Buffer for 15 minutes on ice.[17]

-

Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube.[17]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[18]

-

Immunoprecipitation: Add the primary antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with rotation.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.[19]

-

Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other components of the MRN complex.

In Vitro ATM Kinase Assay

This assay is used to determine if NBN is a substrate of ATM kinase.

Materials:

-

Recombinant active ATM kinase.

-

Recombinant NBN protein (substrate).

-

Kinase Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

[γ-³²P]ATP.

-

SDS-PAGE loading buffer.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant ATM kinase and NBN substrate in Kinase Buffer.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into the NBN protein.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the role of NBN in cell cycle checkpoints following DNA damage.

Materials:

-

Cells to be analyzed (e.g., wild-type vs. NBN-deficient).

-

DNA damaging agent (e.g., ionizing radiation).

-

Phosphate-Buffered Saline (PBS).

-

70% Ethanol (B145695) (ice-cold).

-

Propidium Iodide (PI) Staining Solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.[13]

Procedure:

-

Cell Treatment: Treat cells with a DNA damaging agent or leave untreated as a control.

-

Harvesting: At desired time points, harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[13]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate for 15-30 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

NBN, as a central component of the MRN complex, is a key player in the intricate signaling network that responds to DNA double-strand breaks. The following diagrams, generated using the DOT language, illustrate these critical pathways.

The MRN Complex in DNA Double-Strand Break Sensing and ATM Activation

Downstream Signaling from the ATM-NBN Axis

Experimental Workflow for Co-Immunoprecipitation

Conclusion and Future Directions

The discovery and subsequent characterization of the NBN gene have profoundly impacted our understanding of genomic stability and cancer biology. From its origins in the study of a rare genetic disorder to its current status as a key player in the DNA damage response and a recognized cancer susceptibility gene, the story of NBN is a testament to the power of genetic research. The intricate signaling pathways in which NBN participates offer a wealth of potential targets for therapeutic intervention. For drug development professionals, understanding the nuances of the ATM-NBN axis is crucial for designing novel strategies to sensitize cancer cells to therapy or to exploit synthetic lethalities. Future research will likely focus on further dissecting the complex regulatory mechanisms governing MRN complex function, identifying novel interacting partners, and developing targeted therapies that modulate NBN-related pathways for the treatment of cancer.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRN complex - Wikipedia [en.wikipedia.org]

- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Libra ETD [libraetd.lib.virginia.edu]

- 8. Nijmegen Breakage Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Master Co-Immunoprecipitation: Essential Protocols & FAQs - Alpha Lifetech [alpha-lifetech.com]

- 15. Human Genome Variation Society [hgvs.org]

- 16. benchchem.com [benchchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

How does NBS1 contribute to genome stability?

An In-depth Technical Guide: The Core Function of NBS1 in Genome Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Genomic instability is a hallmark of cancer, and the cellular mechanisms that preserve DNA integrity are critical areas of research for therapeutic development. Nijmegen Breakage Syndrome 1 (NBS1) is a central protein in the DNA Damage Response (DDR), acting as the regulatory linchpin of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] This complex is a primary sensor of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[3][4] NBS1 is indispensable for the activation of the master kinase ATM, orchestrating the signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[5][6][7] Its functions are critical for multiple DNA repair pathways, primarily Homologous Recombination (HR), and for maintaining telomere stability.[1][3][8] Understanding the molecular interactions and pathways governed by NBS1 provides a detailed roadmap for identifying novel targets in oncology and other diseases rooted in genomic instability.

The MRE11-RAD50-NBS1 (MRN) Complex: The First Responder

The MRN complex is a keystone of the DNA damage response network, responsible for the initial recognition and processing of DSBs.[4][9]

-

MRE11: The enzymatic core, possessing both 3'→5' exonuclease and endonuclease activities to process DNA ends.[10]

-

RAD50: A member of the Structural Maintenance of Chromosomes (SMC) family, featuring a zinc hook domain that allows it to form dimers and tether DNA ends, effectively bridging the break.[2]

-

NBS1 (Nibrin): The regulatory subunit of the complex. Lacking intrinsic enzymatic activity, NBS1's function is to mediate critical protein-protein interactions, recruit the complex to sites of DNA damage, and activate downstream signaling pathways.[5][11]

Mutations in any of the three components can lead to severe, cancer-prone genetic disorders, underscoring the complex's vital role in suppressing tumorigenesis.[2][9][12]

Core Functions of NBS1 in Genome Maintenance

NBS1 operates as a multifunctional scaffold and signaling hub. Its modular structure, containing N-terminal FHA and BRCT domains and a C-terminus with multiple protein interaction motifs, allows it to coordinate a complex series of events following DNA damage.[8][13][14][15]

DNA Damage Sensing and Recruitment

Immediately following a DSB, the MRN complex is one of the first factors recruited to the lesion.[4][13][16] This process is facilitated by NBS1, which uses its FHA and BRCT domains to bind directly to phosphorylated histone H2AX (γH2AX), a key marker of DNA damage, thereby concentrating the MRN complex at the break site.[3][5]

Activation of the ATM Kinase Signaling Cascade

A primary and essential function of NBS1 is the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[5][10] In its inactive state, ATM exists as a dimer. The MRN complex, recruited to the DSB by NBS1, binds to and promotes the dissociation and autophosphorylation of ATM at Serine 1981, leading to its full activation.[7] Activated ATM then phosphorylates a vast network of over 700 substrates, including NBS1 itself, CHK2, and p53, to initiate cell cycle checkpoints and DNA repair.[8][9] The interaction between the C-terminus of NBS1 and ATM is critical for this process.[8][17][18]

References

- 1. The role of NBS1 in DNA double strand break repair, telomere stability, and cell cycle checkpoint control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Nijmegen breakage syndrome gene, NBS1, and molecular links to factors for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. The Nijmegen breakage syndrome gene and its role in genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Nbs1 in the activation of the Atm kinase revealed in humanized mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]

- 9. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of NBS1 in the modulation of PIKK family proteins ATM and ATR in the cellular response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair | The EMBO Journal [link.springer.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NBS1 and multiple regulations of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure of the human ATM kinase and mechanism of Nbs1 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure of the human ATM kinase and mechanism of Nbs1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenotype of NBS1 Gene Knockout Mouse Models: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nijmegen Breakage Syndrome (NBS) is a rare autosomal recessive disorder characterized by chromosomal instability, immunodeficiency, and a high predisposition to cancer. The syndrome is caused by mutations in the NBS1 gene, which encodes a crucial component of the Mre11-Rad50-Nbs1 (MRN) complex. This complex plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), acting as a sensor and signaling hub that activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Mouse models with targeted disruption of the Nbs1 gene have been instrumental in elucidating the in vivo functions of NBS1 and the pathophysiology of NBS. This technical guide provides a comprehensive overview of the phenotypes observed in various Nbs1 knockout mouse models, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways involved.

Phenotypic Characteristics of Nbs1 Knockout Mouse Models

Complete knockout of the Nbs1 gene in mice results in early embryonic lethality, highlighting the essential role of NBS1 in development.[1][2] To overcome this, researchers have developed hypomorphic and conditional knockout models that have revealed a spectrum of phenotypes closely mirroring human NBS patients.

Systemic Phenotypes

Hypomorphic Nbs1 mutant mice (e.g., Nbs1m/m) are viable but exhibit significant systemic defects.[3][4][5][6][7][8][9]

-

Growth Retardation: Nbs1m/m mice are significantly smaller than their wild-type littermates, with a body weight approximately 77% of that of their counterparts.[2]

-

Cancer Predisposition: These mice have a high incidence of spontaneous tumors, particularly thymic lymphomas.[3][4][5][6][7][8][9]

-

Immunodeficiency: A consistent feature is impaired lymphoid development, leading to reduced numbers of mature lymphocytes.[3][4][5][6][7][8][9]

-

Sterility: Female Nbs1m/m mice are sterile due to a complete failure of oogenesis, with ovaries lacking oocytes and follicles.[2][3][4][5][6][7][8][9] In contrast, spermatogenesis in male mice appears normal.[3][5][6][7][8][9]

-

Radiation Hypersensitivity: Both the mice and cells derived from them show extreme sensitivity to ionizing radiation.[3][4][5][6][7][8][9]

Cellular Phenotypes

Cells derived from Nbs1 mutant mice display a range of defects related to the DNA damage response.

-

Impaired DNA Damage Response: These cells are defective in the activation of the S-phase and G2/M cell cycle checkpoints following DNA damage.[7][10][11][12][13][14][15][16][17]

-

Defective Cell Proliferation: Cellular proliferation is impaired in Nbs1m/m cells.[3][5][6][7][8][9]

-

Reduced Homologous Recombination: Cells lacking Nbs1 show a decrease in homology-directed repair (HDR) of DNA double-strand breaks.[10][11][12]

Tissue-Specific Knockout Phenotypes

Conditional deletion of Nbs1 in specific tissues has revealed additional functions.

-

Central Nervous System: Conditional knockout of Nbs1 in the central nervous system leads to microcephaly, cerebellar atrophy, and neurodegeneration.[18]

Quantitative Phenotypic Data

The following tables summarize the key quantitative data from studies of Nbs1 knockout mouse models.

| Phenotype | Mouse Model | Observation | Reference |

| Viability | Nbs1-/- (null) | Embryonic lethal | [1][2] |

| Nbs1m/m (hypomorph) | Viable, Mendelian ratios observed | [2] | |

| Growth | Nbs1m/m | Body weight is 77 ± 5% of wild-type littermates | [2] |

| Reproduction | Nbs1m/m females | Sterile, ovaries completely lack oocytes and follicles | [2] |

| Cancer | Nbs1m/m | Rapid development of thymic lymphoma | [3][4][5][6][7][8][9] |

| Radiation Sensitivity | Nbs1m/m mice | Hypersensitive to 8 Gy of γ-irradiation | [7] |

| Nbs1m/m ES cells | Hypersensitive to γ-irradiation in clonal survival assays | [7] | |

| Immunology | Nbs1ΔL (T-cell specific) | >50% reduction in thymic cellularity, decreased CD4/CD8 double-positive and single-positive T cells | [19] |

| Nbs1m/m | Reduced numbers of B220+IgM- pre-B cells and mature B cells | [7] | |

| Cell Cycle | Nbs1-/- ES cells | Increased accumulation in sub-G1 phase (apoptosis) after 10 Gy of ionizing radiation | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Nbs1 knockout mouse models.

Generation of Conditional Nbs1 Knockout Mice using Cre-loxP

This protocol outlines the general steps for creating a conditional knockout of the Nbs1 gene.[10][11][12][16][20]

-

Design and Construction of the Targeting Vector:

-

Isolate a genomic clone of the mouse Nbs1 gene.

-

Design a targeting vector containing loxP sites flanking a critical exon or exons of the Nbs1 gene.

-

Include a selectable marker (e.g., a neomycin resistance cassette) flanked by FRT sites for later removal by Flp recombinase.

-

-

Electroporation and Selection of Embryonic Stem (ES) Cells:

-

Linearize the targeting vector and electroporate it into mouse ES cells.

-

Select for homologous recombination events by culturing the ES cells in the presence of the appropriate selection agent (e.g., G418 for neomycin resistance).

-

Screen for correctly targeted ES cell clones by Southern blotting or PCR.

-

-

Generation of Chimeric Mice:

-

Inject the targeted ES cells into blastocysts from a donor mouse strain.

-

Transfer the injected blastocysts into pseudopregnant female mice.

-

Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).

-

-

Germline Transmission and Breeding:

-

Breed the chimeric mice with wild-type mice to achieve germline transmission of the floxed Nbs1 allele.

-

Cross heterozygous mice to obtain mice homozygous for the floxed Nbs1 allele (Nbs1f/f).

-

-

Tissue-Specific Deletion:

-

Cross the Nbs1f/f mice with a mouse line expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Vav-Cre for hematopoietic-specific deletion).

-

Genotype the offspring to identify mice with the desired tissue-specific knockout of Nbs1.

-

Immunophenotyping by Flow Cytometry

This protocol describes the analysis of lymphocyte populations in the thymus and spleen.[1][19][21][22][23][24]

-

Single-Cell Suspension Preparation:

-

Euthanize the mouse and dissect the thymus and spleen into cold PBS.

-

Mechanically dissociate the organs by passing them through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

-

Cell Staining:

-

Count the cells and resuspend them at a concentration of 1 x 106 cells per 100 µL of FACS buffer.

-

Block Fc receptors with an anti-CD16/CD32 antibody.

-

Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD8, B220, IgM) to the cell suspension.

-

Incubate on ice for 30 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on different lymphocyte populations.

-

Histological Analysis of Thymus and Ovary

This protocol details the preparation and staining of tissue sections for microscopic examination.[8][12][25][26][27]

-

Tissue Fixation and Processing:

-

Dissect the thymus and ovaries and fix them in 10% neutral buffered formalin overnight.

-

Dehydrate the tissues through a graded series of ethanol (B145695) concentrations.

-

Clear the tissues in xylene.

-

Embed the tissues in paraffin (B1166041) wax.

-

-

Sectioning and Staining:

-

Section the paraffin-embedded tissues at 5 µm thickness using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.

-

Stain the sections with Hematoxylin (B73222) and Eosin (B541160) (H&E) for general morphology.

-

-

Microscopy:

-

Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

-

Examine the sections under a light microscope.

-

DNA Damage and Repair Assays

This assay measures DNA strand breaks in individual cells.[2][4][28][29][30]

-

Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

-

Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail of the comet is proportional to the amount of DNA damage.

This immunofluorescence assay detects the phosphorylated form of histone H2AX, a marker for DNA double-strand breaks.[6][31][32][33][34]

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with a DNA-damaging agent if desired.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate with a primary antibody against γ-H2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[3][5][35][36]

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, to the cell culture medium and incubate for a defined period to allow its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection:

-

Incubate the cells with an anti-BrdU primary antibody.

-

Wash and incubate with a secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP).

-

-

Detection and Quantification:

-

For fluorescence detection, visualize and quantify the BrdU-positive cells using a fluorescence microscope or flow cytometer.

-

For colorimetric detection, add a substrate for the enzyme and measure the absorbance using a microplate reader.

-

Signaling Pathways and Visualizations

NBS1 is a critical component of the cellular response to DNA double-strand breaks, primarily functioning within the MRN complex to activate the ATM kinase.

The MRN Complex and ATM Activation

Upon a DNA double-strand break, the MRN complex is one of the first factors to be recruited to the site of damage. It acts as a sensor and a scaffold, processing the DNA ends and recruiting and activating the ATM kinase. Activated ATM then phosphorylates a multitude of downstream targets, including NBS1 itself, to initiate cell cycle checkpoints, DNA repair, and, if the damage is too severe, apoptosis.[11][12][15][18][37][38][39][40][41]

Caption: The MRN complex recognizes DNA double-strand breaks and activates ATM kinase.

Experimental Workflow for Characterizing Nbs1 Knockout Mice

The following diagram illustrates a typical experimental workflow for the phenotypic characterization of Nbs1 knockout mice.

Caption: Workflow for the phenotypic characterization of Nbs1 knockout mice.

Conclusion

Nbs1 knockout mouse models have been indispensable for understanding the critical roles of NBS1 in maintaining genomic stability, immune system development, and overall organismal health. The diverse and severe phenotypes observed in these models, from embryonic lethality in null mutants to the multi-system defects in hypomorphic and conditional knockouts, underscore the fundamental importance of the MRN complex and the ATM signaling pathway in the DNA damage response. The detailed protocols and data presented in this guide serve as a valuable resource for researchers investigating NBS, DNA repair mechanisms, and the development of novel therapeutic strategies for related disorders. Further research utilizing these models will continue to provide deeper insights into the intricate network of proteins that safeguard our genome.

References

- 1. Immunophenotyping Protocol - IMPReSS [web.mousephenotype.org]

- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. cohesionbio.com [cohesionbio.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Conditional deletion of Nbs1 in murine cells reveals its role in branching repair pathways of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Manual hematoxylin and eosin staining of mouse tissue sections. | Semantic Scholar [semanticscholar.org]

- 13. Variations in Mre11/Rad50/Nbs1 status and DNA damage-induced S-phase arrest in the cell lines of the NCI60 panel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chk2 Activation Dependence on Nbs1 after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nbs1‐mediated DNA damage repair pathway regulates haematopoietic stem cell development and embryonic haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. DNA Repair Cofactors ATMIN and NBS1 Are Required to Suppress T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.1. Mice and genotyping strategies [bio-protocol.org]

- 21. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 22. miltenyibiotec.com [miltenyibiotec.com]

- 23. miltenyibiotec.com [miltenyibiotec.com]

- 24. kumc.edu [kumc.edu]

- 25. researchgate.net [researchgate.net]

- 26. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ohsu.edu [ohsu.edu]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 30. The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. jove.com [jove.com]

- 32. crpr-su.se [crpr-su.se]

- 33. researchgate.net [researchgate.net]

- 34. γ-H2AX Detection in Somatic and Germ Cells of Mice | Springer Nature Experiments [experiments.springernature.com]

- 35. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 36. media.cellsignal.com [media.cellsignal.com]

- 37. researchgate.net [researchgate.net]

- 38. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 39. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 40. MRN complex - Wikipedia [en.wikipedia.org]

- 41. researchgate.net [researchgate.net]

Decoding the Nibrin Interactome: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction partners of the nibrin (NBN) protein, a critical player in the DNA damage response (DDR). Understanding the intricate network of proteins that associate with nibrin is paramount for elucidating its role in maintaining genomic stability and for the development of novel therapeutic strategies targeting DNA repair pathways. This document summarizes quantitative data on nibrin interactors, offers detailed experimental protocols for their identification, and visualizes the complex signaling pathways and experimental workflows involved.

Nibrin Interaction Partners: A Quantitative Overview

Nibrin functions as a key component of the MRE11/RAD50/NBN (MRN) complex, which acts as a sensor for DNA double-strand breaks (DSBs).[1][2] The stoichiometry of this core complex is established as a 2:2:1 ratio of MRE11:RAD50:NBN. Beyond this central interaction, nibrin associates with a multitude of other proteins to orchestrate the DNA damage response.

A proteomics-based approach utilizing Strep-tag affinity purification followed by mass spectrometry has identified numerous interaction partners of full-length nibrin in both untreated and irradiated (2 Gy X-rays) HEK293 cells. The following tables summarize the identified proteins, categorized by their biological function. The data is presented with the number of unique peptides identified for each protein, providing a semi-quantitative measure of their association with nibrin.

Table 1: Interaction Partners of Full-Length Nibrin in Untreated HEK293 Cells [2]

| Protein | Gene Symbol | Biological Process | Number of Peptides |

| MRE11A | MRE11A | DNA repair, telomere maintenance | 28 |

| RAD50 | RAD50 | DNA repair, telomere maintenance | 21 |

| Ku70 | XRCC6 | DNA repair (NHEJ) | 12 |

| Ku80 | XRCC5 | DNA repair (NHEJ) | 10 |

| DNA-PKcs | PRKDC | DNA repair (NHEJ) | 8 |

| PARP1 | PARP1 | DNA repair, apoptosis | 7 |

| HSP90AA1 | HSP90AA1 | Protein folding | 15 |

| HSP90AB1 | HSP90AB1 | Protein folding | 13 |

| HSPA8 | HSPA8 | Protein folding | 11 |

| Tubulin alpha-1A | TUBA1A | Cytoskeleton | 9 |

| Tubulin beta | TUBB | Cytoskeleton | 8 |

Table 2: Interaction Partners of Full-Length Nibrin in Irradiated (2 Gy X-rays) HEK293 Cells [2]

| Protein | Gene Symbol | Biological Process | Number of Peptides |

| MRE11A | MRE11A | DNA repair, telomere maintenance | 32 |

| RAD50 | RAD50 | DNA repair, telomere maintenance | 25 |

| ATM | ATM | DNA damage signaling | 18 |

| BRCA1 | BRCA1 | DNA repair, tumor suppression | 14 |

| MDC1 | MDC1 | DNA damage checkpoint | 11 |

| H2AX | H2AFX | DNA repair | 9 |

| Ku70 | XRCC6 | DNA repair (NHEJ) | 8 |

| Ku80 | XRCC5 | DNA repair (NHEJ) | 7 |

| DNA-PKcs | PRKDC | DNA repair (NHEJ) | 6 |

| PARP1 | PARP1 | DNA repair, apoptosis | 10 |

| HSP90AA1 | HSP90AA1 | Protein folding | 18 |

| HSP90AB1 | HSP90AB1 | Protein folding | 16 |

| HSPA8 | HSPA8 | Protein folding | 14 |

| Calreticulin | CALR | Protein folding, calcium homeostasis | 12 |

Experimental Protocols for Identifying Nibrin Interaction Partners

The identification and validation of protein-protein interactions are fundamental to understanding cellular processes. The following are detailed protocols for two key techniques widely used to study the nibrin interactome.

Co-Immunoprecipitation (Co-IP)

Co-IP is a robust method to isolate a protein of interest and its binding partners from a cell lysate using an antibody specific to the target protein.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer without detergents (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).

-

Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

-

Antibody: High-affinity, purified antibody specific for nibrin.

-

Protein A/G Beads: Agarose or magnetic beads.

-

Cell culture plates and scraper.

-

Microcentrifuge tubes.

-

Rotating platform.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the lysate and incubate on a rotator for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

-

-

Immunoprecipitation:

-

Add the anti-nibrin antibody to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate on a rotator for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against nibrin and its putative interaction partners.

-

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for the large-scale identification of protein interaction networks. It involves the purification of a tagged "bait" protein and its associated "prey" proteins, followed by their identification using mass spectrometry.

Materials:

-

Expression vector with an affinity tag (e.g., Strep-tag, FLAG-tag).

-

Cell line suitable for transfection.

-

Transfection reagents.

-

Lysis, wash, and elution buffers specific to the affinity tag.

-

Affinity resin (e.g., Strep-Tactin sepharose, anti-FLAG agarose).

-

Enzymes for protein digestion (e.g., Trypsin).

-

Mass spectrometer (e.g., Orbitrap).

Procedure:

-

Expression of Tagged Nibrin:

-

Clone the nibrin cDNA into an expression vector containing an affinity tag.

-

Transfect the construct into a suitable cell line (e.g., HEK293).

-

Select for stable expression or perform transient transfection.

-

-

Cell Lysis and Affinity Purification:

-

Prepare cell lysates as described in the Co-IP protocol.

-

Incubate the lysate with the affinity resin specific to the tag on nibrin.

-

Wash the resin extensively to remove non-specific binders.

-

Elute the bait protein and its interactors using a competitive eluent or by changing buffer conditions.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the eluted proteins.

-

Digest the proteins into peptides using a sequence-specific protease like trypsin.

-

-

Mass Spectrometry Analysis:

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

-

-

Data Analysis:

-

Search the obtained MS/MS spectra against a protein database to identify the proteins present in the sample.

-

Use bioinformatics tools to filter out non-specific binders and to perform network analysis of the identified interaction partners.

-

Visualizing Nibrin's Role in Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing the complex relationships and processes involving nibrin. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.

Nibrin in the DNA Damage Response Signaling Pathway

Upon DNA double-strand breaks, nibrin, as part of the MRN complex, is a key player in the activation of the ATM kinase, which in turn phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair.

Caption: Nibrin in the DNA Damage Response Pathway.

Experimental Workflow for Co-Immunoprecipitation

This diagram illustrates the key steps involved in a co-immunoprecipitation experiment to identify protein-protein interactions.

Caption: Co-Immunoprecipitation Experimental Workflow.

Experimental Workflow for Affinity Purification-Mass Spectrometry

This diagram outlines the process of identifying protein interaction partners using affinity purification coupled with mass spectrometry.

Caption: Affinity Purification-Mass Spectrometry Workflow.

This technical guide provides a foundational understanding of the nibrin interactome. Further research, particularly employing quantitative methods to determine binding affinities and dynamics, will be crucial for a complete picture of nibrin's function and for the development of targeted therapies.

References

Regulation of NBN Gene Expression: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Regulation of NBN Gene Expression in Different Cell Types for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the regulatory mechanisms governing the expression of the NBN gene, a critical component of the DNA damage response (DDR) and repair machinery. Dysregulation of NBN expression is implicated in various cancers, making it a key target for therapeutic development. This document details the transcriptional and post-transcriptional control of NBN, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Transcriptional Regulation of NBN

The expression of the NBN gene is tightly controlled at the transcriptional level by several key transcription factors, most notably E2F1 and CREB. These factors integrate signals from various cellular pathways to modulate NBN expression in response to stimuli such as DNA damage and cell cycle progression.

Role of E2F1 in NBN Regulation

The transcription factor E2F1, a critical regulator of cell cycle progression and apoptosis, plays a significant role in activating NBN gene expression. The E2F1 promoter itself contains E2F binding sites, indicating a potential for autoregulation and complex feedback loops.[1]

Signaling Pathway for E2F1-mediated NBN Transcription:

The activity of E2F1 is tightly linked to the retinoblastoma (RB) protein. In its hypophosphorylated state, RB binds to E2F1 and inhibits its transcriptional activity. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate RB, leading to the release of E2F1, which can then translocate to the nucleus and activate the transcription of its target genes, including NBN.[2][3]

References

- 1. Transcription of the E2F-1 gene is rendered cell cycle dependent by E2F DNA-binding sites within its promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of E2 Promoter Binding Factor 1 (E2F1) Transcriptional Activity through a Deubiquitinating Enzyme, UCH37 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dynamic Intracellular Journey of Nibrin: A Technical Guide to its Cellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nibrin (NBN), a critical component of the MRE11/RAD50/NBN (MRN) complex, stands as a central player in the intricate cellular machinery dedicated to maintaining genomic integrity. Its precise location within the cell is paramount to its function in DNA double-strand break (DSB) repair, cell cycle checkpoint control, and telomere maintenance. This technical guide provides an in-depth exploration of the cellular localization of nibrin, detailing its distribution under basal conditions and in response to genotoxic stress. We present quantitative data on its subcellular partitioning, comprehensive experimental protocols for its visualization and fractionation, and detailed signaling pathway diagrams to illuminate the molecular mechanisms governing its trafficking. This document is intended to serve as a valuable resource for researchers investigating the DNA damage response and for professionals involved in the development of therapeutic strategies targeting genomic instability.

Subcellular Distribution of Nibrin

Under normal physiological conditions, nibrin is predominantly localized within the nucleus . It forms a stable complex with MRE11 and RAD50, and its presence in the nucleus is essential for the nuclear import of its binding partners. In cells deficient in nibrin, such as those from individuals with Nijmegen Breakage Syndrome (NBS), MRE11 and RAD50 are mislocalized to the cytoplasm, highlighting nibrin's role as a nuclear chaperone for the MRN complex.

Upon the induction of DNA double-strand breaks by agents such as ionizing radiation (IR), nibrin, as part of the MRN complex, rapidly relocates to the sites of damage. This relocalization manifests as the formation of discrete subnuclear structures known as IR-induced foci (IRIF). The formation of these foci is a hallmark of the cellular response to DNA damage and is critical for the recruitment of downstream repair factors.

Quantitative Analysis of Nibrin Localization

The following tables summarize the cellular distribution of nibrin under various conditions. While precise percentage breakdowns can vary between cell types and experimental conditions, these tables provide a representative overview based on published findings.

| Condition | Cellular Compartment | Predominant Localization of Nibrin | Notes |

| Basal (Unstressed) | Nucleus | >90% | Essential for nuclear localization of MRE11 and RAD50. |

| Cytoplasm | <10% | A small cytoplasmic pool is maintained through active nuclear export. | |

| DNA Damage (e.g., Ionizing Radiation) | Nuclear Foci (IRIF) | High | Rapid recruitment to sites of DNA double-strand breaks. |

| Nucleoplasm | Moderate | A pool of nibrin remains distributed throughout the nucleoplasm. | |

| Cytoplasm | Low | Shuttling dynamics are altered to favor nuclear retention and function. |

| Genetic Background | Cellular Compartment | Nibrin Localization | Consequence |

| Wild-Type | Nucleus | Predominantly Nuclear | Proper DNA damage response and genomic stability. |

| Nijmegen Breakage Syndrome (NBS) - Nibrin deficient | Cytoplasm | MRE11 and RAD50 are cytoplasmic. | Impaired DNA repair, genomic instability, and disease phenotype. |

| NLS Mutant | Cytoplasm | Largely Cytoplasmic | Impaired nuclear import, leading to increased sensitivity to DNA damaging agents.[1] |

| NES Mutant | Nucleus | Largely Nuclear | Impaired nuclear export, affecting the regulation of the DNA damage response.[1] |

Experimental Protocols

Immunofluorescence Staining for Nibrin Visualization

This protocol outlines the steps for visualizing the subcellular localization of nibrin using immunofluorescence microscopy.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20)

-

Primary antibody against Nibrin

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Grow cells to the desired confluency on sterile glass coverslips. If investigating DNA damage, treat the cells with the desired agent (e.g., ionizing radiation) and allow for recovery for the appropriate time.

-

Fixation: Gently wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-nibrin antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Washing: Wash the cells once with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Subcellular Fractionation and Western Blotting

This protocol describes the separation of nuclear and cytoplasmic fractions to determine the relative abundance of nibrin in each compartment by Western blotting.

Materials:

-

Cell pellet

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease and phosphatase inhibitors)

-

Detergent (e.g., NP-40)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)

-

Bradford or BCA protein assay reagents

-

SDS-PAGE gels, buffers, and apparatus

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against Nibrin, a cytoplasmic marker (e.g., GAPDH or Tubulin), and a nuclear marker (e.g., Lamin B1 or Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes.

-

Cytoplasmic Extraction: Add detergent (e.g., 10% NP-40) to a final concentration of 0.5-1% and vortex vigorously for 10 seconds. Centrifuge at high speed (e.g., 14,000 x g) for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.

-

Nuclear Extraction: Resuspend the nuclear pellet in ice-cold Nuclear Extraction Buffer. Incubate on ice for 30 minutes with intermittent vortexing.

-

Fraction Clarification: Centrifuge at high speed for 5-10 minutes at 4°C. The supernatant contains the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay.

-

Western Blotting: a. Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against nibrin and the cytoplasmic and nuclear markers overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Analyze the band intensities to determine the relative distribution of nibrin between the nucleus and cytoplasm.

Signaling Pathways and Regulatory Mechanisms

Nuclear Import and Export of Nibrin

Nibrin's localization is a dynamic process regulated by nuclear import and export signals. It possesses at least one nuclear export signal (NES) and multiple nuclear localization signals (NLSs). The nuclear export of nibrin is mediated by the CRM1 (Chromosome Region Maintenance 1) exportin, while its import is facilitated by the importin protein family. This continuous shuttling allows for the regulation of the MRN complex's availability in the nucleus.

Caption: Nibrin's nuclear import and export cycle.

DNA Damage Response Pathway Involving Nibrin

Upon DNA damage, the MRN complex, including nibrin, is one of the first sensors to be recruited to the site of the lesion. This initiates a signaling cascade, primarily through the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.

References

Structural Domains of NBS1: A Technical Guide to Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

NBS1 (Nibrin), the protein product of the NBN gene, is a critical component of the cellular response to DNA double-strand breaks (DSBs). As a key member of the MRE11-RAD50-NBS1 (MRN) complex, NBS1 plays a multifaceted role in DNA damage signaling, cell cycle checkpoint activation, and DNA repair.[1][2] Understanding the specific functions of its structural domains is paramount for developing therapeutic strategies that target DNA damage response (DDR) pathways. This guide provides an in-depth overview of the structural domains of NBS1, their functions, quantitative interaction data, and detailed experimental protocols for their study.

Overview of NBS1 Domain Architecture

The human NBS1 protein is a 754-amino acid polypeptide characterized by distinct functional domains at its N- and C-termini, connected by a less structured central region containing key phosphorylation sites.[3]

-

N-Terminal Region: Comprises a Forkhead-Associated (FHA) domain and two tandem BRCA1 C-terminal (BRCT) domains. This region is primarily involved in recognizing and binding to phosphorylated proteins, thereby localizing the MRN complex to sites of DNA damage.

-

Central Region: Contains several serine-glutamine (SQ) motifs that are targets for phosphorylation by ATM and ATR kinases, crucial for signal transduction.[3]

-

C-Terminal Region: Harbors interaction motifs for MRE11 and Ataxia-Telangiectasia Mutated (ATM) kinase, essential for the structural integrity and activation of the MRN complex and downstream signaling.[1][2][4]

The following diagram illustrates the domain organization of the NBS1 protein.

Caption: Domain architecture of the human NBS1 protein.

N-Terminal Domains: FHA and BRCT

The N-terminal FHA and tandem BRCT domains of NBS1 function as crucial phosphopeptide recognition modules, mediating the recruitment of the MRN complex to sites of DNA damage.[5]

Forkhead-Associated (FHA) Domain

The FHA domain is a conserved phosphoprotein-binding module that specifically recognizes phosphothreonine (pThr) residues in a sequence-specific manner. The FHA domain of NBS1 is critical for its interaction with several key DDR proteins, including:

-

MDC1 (Mediator of DNA Damage Checkpoint 1): The FHA domain binds to phosphorylated Ser-Asp-Thr (SDT) repeats in MDC1, a protein that accumulates at sites of DSBs.[6][7] This interaction is crucial for the retention of the MRN complex at damaged chromatin.[6][8]

-

CtIP (CtBP-interacting protein): The FHA domain interacts with phosphorylated CtIP, a factor required for the initiation of DNA end resection in homologous recombination. This interaction is dependent on Casein Kinase 2 (CK2) phosphorylation of CtIP.[9]

BRCT Domains

The tandem BRCT domains of NBS1 also function in phosphoprotein recognition, often in concert with the FHA domain. They have been shown to bind to:

-

γ-H2AX: The phosphorylated form of the histone variant H2AX, a hallmark of DNA double-strand breaks. The FHA/BRCT domain region of NBS1 is essential for its localization to γ-H2AX foci.

-

MDC1: In addition to the FHA domain interaction, the BRCT domains of NBS1 also bind to the phosphorylated SDT repeats of MDC1, suggesting a bipartite binding mechanism that enhances the stability of the interaction.[8]

-

TOPBP1 (Topoisomerase II binding protein 1): NBS1 interacts directly with TOPBP1 through its BRCT1 domain, which binds to two separate BRCT domains (BRCT1 and BRCT2) of TOPBP1.[10][11] This interaction is important for ATR activation.[1]

The following diagram depicts the signaling interactions of the NBS1 N-terminal domains.

Caption: Interactions of the NBS1 FHA and BRCT domains.

Quantitative Binding Data

The following table summarizes the available quantitative data for the interactions of the NBS1 N-terminal domains with their binding partners.

| NBS1 Domain | Binding Partner | Phosphorylation Site | Binding Affinity (Kd) | Experimental Method |

| FHA/BRCT1/2 | CtIP phosphopeptide | pSer347 | 2.64 ± 0.16 µM | Fluorescence Polarization |

| FHA/BRCT1/2 | CtIP phosphopeptide | pThr847 | 20-22 µM | Fluorescence Polarization |

| FHA/BRCT1/2 | CtIP pSer-Glu-pThr peptide | - | 12 µM | Fluorescence Polarization |

C-Terminal Domain: MRE11 and ATM Interaction

The C-terminal region of NBS1 is essential for the assembly and function of the MRN complex and for the activation of the ATM kinase.

MRE11-Binding Domain

A short, conserved motif in the C-terminus of NBS1 (residues 682-693) mediates the direct interaction with the MRE11 nuclease.[4][12] This interaction is critical for:

-

MRN Complex Stability: The binding of NBS1 stabilizes the MRE11-RAD50 sub-complex.

-

Nuclear Localization: The NBS1-MRE11 interaction is required for the proper nuclear localization of the MRN complex.

-

MRE11 Nuclease Activity: NBS1 binding stimulates the endonuclease activity of MRE11, which is crucial for DNA end processing.

ATM-Binding Domain

Located at the extreme C-terminus of NBS1 (residues 734-754) is a conserved motif containing an FxF/Y sequence that directly binds to the ATM kinase.[1][12] This interaction is indispensable for:

-

ATM Recruitment: The NBS1-ATM interaction is required for the recruitment of ATM to sites of DNA damage.[6][13]

-

ATM Activation: This interaction is essential for the full activation of ATM's kinase activity in response to DNA damage. The half-maximal effective concentration (EC50) for the activation of ATM by the MRN complex is approximately 27 nM.[14][15]

The following diagram illustrates the central role of the NBS1 C-terminus in the DNA damage response.

Caption: C-terminal interactions of NBS1 in the MRN complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the functions of NBS1 domains.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol describes the co-immunoprecipitation of NBS1 and its interacting partners from whole-cell extracts.

Materials:

-

IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, 1 mM NaF, 100 µM PMSF, and protease inhibitor cocktail.[16]

-

RIPA Buffer (for more stringent washes).[17]

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Primary antibodies against NBS1 and the protein of interest.

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescence substrate.

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in IP Lysis Buffer and incubate on ice for 15-20 minutes.[16]

-

Sonicate the lysate to shear chromatin (e.g., 3 cycles of 15 seconds at 3-6W).[18]

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[18]

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

(Optional) Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[19]

-

Add the primary antibody against NBS1 (or the interacting partner) to the pre-cleared lysate and incubate with gentle rotation for 3 hours to overnight at 4°C.[18]

-

Add pre-washed Protein A/G beads and incubate for an additional 1-3 hours at 4°C.[19]

-